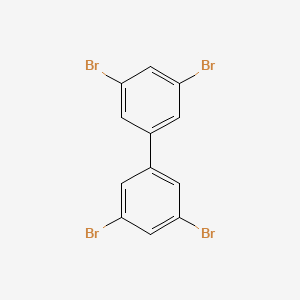

3,3',5,5'-Tetrabromo-1,1'-biphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1,3-dibromo-5-(3,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJXZYWFJAXIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075108 | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-50-3 | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',5,5'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-Tetrabromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4R89X711 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS: 16400-50-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS number: 16400-50-3), a halogenated aromatic compound. This document details its physicochemical properties, synthesis, and safety and handling protocols. A significant focus is placed on its recently identified biological activity, specifically its role in mediating immunotoxicity through the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols for its synthesis, relevant toxicological assays using a zebrafish model, and analytical methods for its detection are provided. This guide is intended to be a valuable resource for researchers in toxicology, environmental science, and pharmacology, as well as for professionals in drug development exploring the use of halogenated biphenyls as synthetic intermediates.

Chemical and Physical Properties

3,3',5,5'-Tetrabromo-1,1'-biphenyl is a polybrominated biphenyl (PBB) characterized by the symmetrical substitution of four bromine atoms on the biphenyl backbone.[1] This high degree of bromination significantly influences its physical and chemical properties. The compound typically appears as an off-white to yellow powder.[1]

Table 1: Physicochemical Properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

| Property | Value | Reference |

| CAS Number | 16400-50-3 | [1][2] |

| Molecular Formula | C₁₂H₆Br₄ | [1][2] |

| Molecular Weight | 469.79 g/mol | [1][2] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 185-190 °C | [2] |

| Boiling Point | 401.8 °C at 760 mmHg | [1] |

| Density | 2.14 g/cm³ | [1] |

| Vapor Pressure | 2.67E-06 mmHg at 25°C | [1] |

| Flash Point | 190.7 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Dichloromethane |

Synthesis

The synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is typically achieved through the bromination of a biphenyl precursor. A common laboratory-scale synthesis involves the coupling of 1,3,5-tribromobenzene.

Experimental Protocol: Synthesis from 1,3,5-Tribromobenzene

This protocol is adapted from a described synthetic route.

Materials:

-

1,3,5-tribromobenzene

-

n-Butyllithium (n-BuLi) in hexane

-

Copper(II) chloride (CuCl₂)

-

Anhydrous diethyl ether

-

Distilled water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,3,5-tribromobenzene in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium in hexane to the cooled solution while stirring. Maintain the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for one hour.

-

Add copper(II) chloride to the reaction mixture at -78 °C and continue stirring for an additional five hours.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by carefully adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a solid.

dot

Caption: Synthetic workflow for 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Biological Activity and Signaling Pathways

Recent studies have elucidated the immunotoxic effects of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, identifying a specific molecular pathway through which it exerts its toxicity.

Immunotoxicity via the TLR4/NF-κB Signaling Pathway

Research using a zebrafish (Danio rerio) model has demonstrated that 3,3',5,5'-Tetrabromo-1,1'-biphenyl and its hydroxylated metabolite can induce immunotoxicity and inhibit embryonic development. The underlying mechanism involves the activation of the Toll-like receptor 4 (TLR4) and the subsequent downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This activation leads to an inflammatory response, characterized by the upregulation of inflammatory cytokines and chemokines, and the induction of oxidative stress.

dot

References

physicochemical properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

An In-depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS RN: 16400-50-3), a member of the polybrominated biphenyl (PBB) class of compounds, is a significant molecule in various scientific and industrial domains.[1] Its structure, characterized by a biphenyl core symmetrically substituted with four bromine atoms, imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis.[2][3] This compound serves as a building block in the creation of complex halogenated molecules, finding applications in the synthesis of fine chemicals, pharmaceutical intermediates, and flame retardants.[2] Understanding its core physicochemical properties is paramount for its effective and safe utilization in research and development.

This technical guide provides a comprehensive overview of the key , detailed experimental protocols for their determination, and logical workflows for these procedures.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3,3',5,5'-Tetrabromo-1,1'-biphenyl are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₄ | [1][4] |

| Molecular Weight | 469.79 g/mol | [1][4] |

| Appearance | Off-white to yellow powder or dark gray solid | [2] |

| Melting Point | 185-190 °C | |

| Boiling Point | 401.8 °C at 760 mmHg | [2] |

| Density | 2.140 ± 0.06 g/cm³ | [2] |

| LogP (XLogP3) | 6.3 | [1][4] |

| Vapor Pressure | 2.67 x 10⁻⁶ mmHg at 25°C | [2] |

| Flash Point | 190.7 °C | [2] |

| Refractive Index | 1.666 | [2] |

| Solubility | Sparingly soluble in water; soluble in non-polar organic solvents like benzene, toluene, and hexane.[3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures for organic compounds and can be specifically applied to 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid 3,3',5,5'-Tetrabromo-1,1'-biphenyl transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The apparatus is heated at a steady and slow rate, approximately 1-2°C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1°C) indicates a high degree of purity. A broad melting range suggests the presence of impurities.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 3,3',5,5'-Tetrabromo-1,1'-biphenyl equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Mineral oil or silicone oil

Procedure:

-

Sample Preparation: A small amount of the compound is placed in the fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the sample.

-

Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then placed in a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.

-

Heating: The side arm of the Thiele tube is gently and uniformly heated. This creates a convection current in the oil, ensuring even heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, acetone, hexane, toluene)

Procedure:

-

Sample Addition: Approximately 20-30 mg of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of the chosen solvent is added to the test tube.

-

Mixing: The test tube is agitated vigorously (e.g., by flicking, using a vortex mixer, or shaking) for 1-2 minutes.

-

Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent. If a significant amount of solid remains, it is "sparingly soluble" or "insoluble."

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a solubility profile.

Biological Considerations

While this guide focuses on physicochemical properties, it is noteworthy that 3,3',5,5'-Tetrabromo-1,1'-biphenyl, as a polybrominated compound, warrants careful handling and toxicological assessment. Some studies suggest that related compounds may interfere with hormone signaling pathways and induce oxidative stress.[4] Therefore, appropriate safety precautions should be observed during its handling and use in experimental settings.

References

An In-Depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl: Molecular Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a member of the polybrominated biphenyl (PBB) family. This document details the compound's molecular structure, weight, and other key physicochemical parameters. Furthermore, it outlines established synthetic methodologies, specifically the Ullmann and Suzuki coupling reactions, and standard characterization techniques. A significant focus is placed on its biological activity, with a detailed examination of its interaction with the Toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) signaling pathway, a critical mediator of inflammatory and immune responses.

Molecular Structure and Physicochemical Properties

3,3',5,5'-Tetrabromo-1,1'-biphenyl is a symmetrical aromatic compound characterized by a biphenyl core with bromine atoms substituted at the 3, 3', 5, and 5' positions. This substitution pattern significantly influences its molecular weight and overall properties.

Molecular Structure

The structure of 3,3',5,5'-Tetrabromo-1,1'-biphenyl consists of two phenyl rings linked by a single carbon-carbon bond. Each ring is substituted with two bromine atoms in a meta- and para-like arrangement relative to the biphenyl linkage.

Molecular Weight and Formula

The key quantitative data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₆Br₄ |

| Molecular Weight | 469.79 g/mol [1] |

| CAS Number | 16400-50-3 |

| Appearance | Off-white to yellow powder |

| Melting Point | 185-190 °C |

| Boiling Point | 401.8 °C at 760 mmHg |

| Density | 2.14 g/cm³ |

| SMILES | Brc1cc(Br)cc(c1)-c2cc(Br)cc(Br)c2 |

| InChI | 1S/C12H6Br4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H |

Synthesis and Characterization

The synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is typically achieved through cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in modern organic chemistry. The Ullmann and Suzuki-Miyaura coupling reactions are two prominent and effective strategies.

Experimental Protocol: Ullmann Coupling Synthesis

The Ullmann reaction provides a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides.

Materials:

-

1,3,5-tribromobenzene

-

Copper powder (activated)

-

Dimethylformamide (DMF), anhydrous

-

Sand bath or high-temperature heating mantle

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 1,3,5-tribromobenzene and a stoichiometric excess of activated copper powder.

-

Add anhydrous DMF to the flask to serve as the solvent.

-

Under a nitrogen atmosphere, heat the reaction mixture to a high temperature (typically >200°C) using a sand bath or heating mantle.

-

Maintain vigorous stirring and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the copper and copper salts.

-

The filtrate is then subjected to extraction with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or recrystallization to yield pure 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling Synthesis

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.

Materials:

-

1,3-dibromo-5-iodobenzene

-

(3,5-dibromophenyl)boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add (3,5-dibromophenyl)boronic acid, 1,3-dibromo-5-iodobenzene, the palladium catalyst, and the base.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-110°C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction with an organic solvent and wash the organic phase with water and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired product.

Characterization

The identity and purity of the synthesized 3,3',5,5'-Tetrabromo-1,1'-biphenyl would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Biological Activity and Signaling Pathways

Polybrominated biphenyls, including 3,3',5,5'-Tetrabromo-1,1'-biphenyl (also referred to as BB-80 in some toxicological studies), are known to exert various biological effects. Recent studies have elucidated the involvement of specific signaling pathways in mediating the toxicity of these compounds.

Interaction with the TLR4/NF-κB Signaling Pathway

Research has demonstrated that 3,3',5,5'-Tetrabromo-1,1'-biphenyl can induce immunotoxicity and developmental toxicity by activating the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[2] This pathway is a cornerstone of the innate immune system and plays a crucial role in inflammation.

Activation of TLR4 by BB-80 initiates a downstream signaling cascade involving adaptor proteins such as MyD88. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and other mediators of the inflammatory response.

References

Technical Guide on the Solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in organic solvents. A comprehensive review of publicly available data reveals a significant lack of quantitative solubility information for this specific polybrominated biphenyl (PBB) congener. This document summarizes the limited available data and provides a detailed, generalized experimental protocol based on the well-established shake-flask method to enable researchers to determine the thermodynamic solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including toxicological studies, environmental fate and transport modeling, and the development of analytical methods.

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80) is a member of the polybrominated biphenyls (PBBs) class of compounds. PBBs are synthetic brominated hydrocarbons that have been used as flame retardants in various consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation and toxicity, understanding their physicochemical properties, such as solubility, is of paramount importance for assessing their environmental impact and developing remediation strategies.

The solubility of a compound in organic solvents is a fundamental parameter that influences its behavior in chemical processes, analytical procedures, and biological systems. For instance, in toxicological research, solubility data is essential for preparing dosing solutions and understanding the bioavailability of the compound. In analytical chemistry, it informs the selection of appropriate extraction and chromatography solvents.

Despite the importance of this data, a thorough search of scientific literature and chemical databases indicates a scarcity of quantitative solubility data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl in common organic solvents. This guide aims to bridge this knowledge gap by providing a framework for the systematic determination of its solubility.

Quantitative Solubility Data

The search for quantitative solubility data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl yielded limited results. The primary available data point comes from a certified reference material. While qualitative statements regarding the solubility of other PBBs in certain solvents exist, these are not specific to the 3,3',5,5'-tetrabromo congener. For instance, other polybrominated biphenyls have been noted to be soluble in solvents like acetone and benzene.

A summary of the available quantitative data is presented in Table 1.

Table 1: Quantitative Solubility Data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl

| Organic Solvent | Temperature (°C) | Solubility |

| Isooctane | Not Specified | 35 µg/mL[1] |

Experimental Protocol for Determining Thermodynamic Solubility

Given the lack of comprehensive data, researchers will likely need to determine the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl experimentally. The following is a detailed protocol for the shake-flask method, which is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

3,3',5,5'-Tetrabromo-1,1'-biphenyl (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps and PTFE-lined septa

-

Analytical balance

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Procedure

-

Preparation of the Solid: Add an excess amount of 3,3',5,5'-Tetrabromo-1,1'-biphenyl to several glass vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is reached between the dissolved and undissolved compound.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally (typically 24 to 72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute has reached a plateau.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the vials at a moderate speed is recommended.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

-

Data Analysis: Calculate the solubility of the compound in the chosen solvent at the specified temperature based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is illustrated in the following diagram.

Caption: Workflow for determining the solubility of 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Conclusion

This technical guide highlights the significant gap in the publicly available quantitative solubility data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl in organic solvents. To empower researchers in the fields of environmental science, toxicology, and analytical chemistry, a detailed experimental protocol for determining the thermodynamic solubility using the shake-flask method has been provided. The systematic generation of such data is crucial for a more comprehensive understanding of the environmental fate and toxicological profile of this persistent organic pollutant. The provided workflow and protocol offer a standardized approach to generating reliable and reproducible solubility data.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (CAS RN: 16400-50-3), a brominated aromatic compound. This document is intended to serve as a resource for professionals in research and development who require accurate physicochemical data and standardized experimental protocols.

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl is a polybrominated biphenyl (PBB) with the molecular formula C₁₂H₆Br₄.[1][2] Due to its structure, featuring four bromine atoms on the biphenyl backbone, it possesses distinct physical and chemical properties. It is often utilized as an intermediate in organic synthesis, particularly for creating complex halogenated molecules. In the pharmaceutical industry, it serves as a building block for active pharmaceutical ingredients (APIs) that require brominated aromatic structures. The compound's high bromine content also lends it flame-retardant properties, leading to its use in the synthesis of materials for electronics and plastics.[3]

The production of 3,3',5,5'-Tetrabromo-1,1'-biphenyl typically involves the controlled bromination of a biphenyl backbone, a process requiring precise reaction conditions to ensure the correct placement and yield of bromine atoms.[1][3]

Physicochemical Data

The melting and boiling points of 3,3',5,5'-Tetrabromo-1,1'-biphenyl are critical parameters for its handling, purification, and application in various chemical processes. The data available from chemical suppliers and scientific databases show some variation, which is common for such compounds. The reported values are summarized below.

| Property | Value | Source |

| Melting Point | 185-190 °C | Alfa Chemistry[2], Sigma-Aldrich[4] |

| Boiling Point | 401.8 °C (at 760 mmHg) | Alfa Chemistry[2] |

| Molecular Weight | 469.79 g/mol | Sigma-Aldrich[4] |

| Molecular Formula | C₁₂H₆Br₄ | Sigma-Aldrich[4] |

| Appearance | Off-white to yellow powder / Dark gray solid | Alfa Chemistry[2] |

| Density | 2.140 ± 0.06 g/cm³ | Alfa Chemistry[2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. The following are detailed, standardized methodologies for these determinations.

1. Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.

-

Apparatus:

-

Procedure:

-

Sample Preparation: A small amount of the 3,3',5,5'-Tetrabromo-1,1'-biphenyl powder is finely ground, if necessary, to ensure uniform packing. The open end of a glass capillary tube is pushed into the powder.[7]

-

Packing the Sample: The capillary tube is tapped gently on a hard surface, or the sample is vibrated down to the sealed end, to create a tightly packed column of 2-3 mm in height.[6][7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.[6]

-

Heating: The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point. Then, the heating rate is reduced to 1-2°C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[6] For a pure compound, this range should be narrow.

-

2. Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point of a liquid, especially with small sample sizes, the micro-reflux method using a Thiele tube or a similar apparatus is effective.[8][9]

-

Apparatus:

-

Procedure:

-

Sample Preparation: A few milliliters of the liquid compound are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed (open end down) into the liquid in the test tube.[8][10]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube's oil bath.[10]

-

Heating: The side arm of the Thiele tube is heated gently and slowly.[10] Convection currents will ensure the oil maintains a uniform temperature.[10]

-

Observation: As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[8]

-

Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[10] This occurs when the vapor pressure of the compound equals the atmospheric pressure. It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[11]

-

Workflow Visualization

The following diagram illustrates a logical workflow for the characterization and quality control of a synthesized chemical compound like 3,3',5,5'-Tetrabromo-1,1'-biphenyl, focusing on the determination of its physical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. innospk.com [innospk.com]

- 4. 3,3 ,5,5 -Tetrabromo-1,1 -biphenyl 16400-50-3 [sigmaaldrich.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

In-Depth Technical Guide: Thermal Decomposition Products of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a specific congener of polybrominated biphenyls (PBBs). PBBs are a class of brominated flame retardants that have been subject to scrutiny due to their environmental persistence and potential for forming toxic byproducts upon thermal degradation. This document details the known decomposition products, the pathways of their formation, and the experimental methodologies used for their characterization. A key focus is the presentation of available data in a structured format to facilitate understanding and further research in this area.

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl (PBB-80) is a member of the polybrominated biphenyl (PBB) family, which consists of 209 different congeners. These compounds were historically used as flame retardants in a variety of consumer and industrial products. The thermal stability of PBBs is a double-edged sword; while it makes them effective flame retardants, it also means that specific conditions, such as those found in fires or industrial incineration, are required for their breakdown. The decomposition of PBBs is of significant interest due to the potential for the formation of hazardous substances, including lesser brominated biphenyls and, under certain conditions, polybrominated dibenzofurans (PBDFs). Understanding the thermal decomposition pathways and the resulting products is crucial for assessing the environmental and health risks associated with PBB-containing materials and for developing effective remediation and disposal strategies.

Thermal Decomposition Pathways

The thermal decomposition of PBBs, including 3,3',5,5'-Tetrabromo-1,1'-biphenyl, is primarily driven by high temperatures, typically in the range of 600-900°C. The specific products formed are highly dependent on the reaction conditions, particularly the presence or absence of oxygen.

2.1. Pyrolysis (Inert Atmosphere)

In the absence of oxygen, the primary thermal decomposition pathway for PBBs is reductive debromination . This process involves the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of biphenyls with fewer bromine atoms. For 3,3',5,5'-Tetrabromo-1,1'-biphenyl, this would result in a mixture of tri-, di-, and mono-brominated biphenyls, as well as unsubstituted biphenyl. The released bromine atoms can then form bromobenzenes. Investigations into the pyrolysis of commercial PBB mixtures, such as Firemaster BP-6, have confirmed the formation of bromobenzenes and lower brominated biphenyls.[1]

2.2. Combustion (Oxidative Atmosphere)

In the presence of oxygen, the thermal decomposition of PBBs becomes more complex. While debromination still occurs, the conditions also favor the formation of oxygenated products. A significant concern is the formation of polybrominated dibenzofurans (PBDFs) . The mechanism is believed to involve the formation of a phenoxy radical from the PBB molecule, followed by intramolecular cyclization. Pyrolysis of commercial hexabromobiphenyl in the presence of oxygen has been shown to yield di- to heptabromodibenzofurans.[1]

Logical Relationship of Decomposition Pathways

Caption: Decomposition pathways of 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Thermal Decomposition Products: Quantitative Data

While qualitative information on the thermal decomposition of PBBs is available, specific quantitative data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl is scarce in the published literature. The following table summarizes the general types of products expected based on studies of commercial PBB mixtures and related brominated flame retardants. The relative amounts of these products are highly dependent on the specific experimental conditions.

| Product Category | Specific Compounds (Examples) | Typical Formation Conditions | Reference |

| Lower Brominated Biphenyls | Tri-bromobiphenyls, Di-bromobiphenyls, Mono-bromobiphenyl, Biphenyl | Pyrolysis (600-900°C, inert atmosphere) | [1] |

| Brominated Benzenes | Bromobenzene, Dibromobenzene, etc. | Pyrolysis (600-900°C, inert atmosphere) | [1] |

| Polybrominated Dibenzofurans | Di- to Hepta-bromodibenzofurans | Combustion (700-900°C, presence of oxygen) | [1] |

| Gaseous Products | Carbon monoxide, Carbon dioxide, Hydrogen bromide | Combustion |

Disclaimer: The quantitative distribution of these products for the specific congener 3,3',5,5'-Tetrabromo-1,1'-biphenyl is not well-documented in publicly available literature. The information provided is based on the general behavior of PBBs.

Experimental Protocols

The analysis of thermal decomposition products of PBBs typically involves a combination of a controlled pyrolysis or combustion system coupled with a highly sensitive analytical technique for separation and identification of the products.

4.1. Experimental Workflow: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is the most common and powerful technique for studying the thermal decomposition of non-volatile compounds like PBBs.

Caption: Experimental workflow for Py-GC/MS analysis.

4.2. Detailed Methodologies

4.2.1. Sample Preparation

-

A small, accurately weighed amount of solid 3,3',5,5'-Tetrabromo-1,1'-biphenyl (typically in the microgram to milligram range) is placed into a sample holder (e.g., a quartz tube or a deactivated stainless steel cup).

-

No extensive sample preparation is usually required for the pure compound.

4.2.2. Pyrolysis System

-

Apparatus: A micro-furnace pyrolyzer is directly coupled to the injector of a gas chromatograph. A fixed-bed reactor is a common configuration.

-

Temperature Program: The sample is rapidly heated to the desired pyrolysis temperature (e.g., 600-900°C). The heating rate can be controlled.

-

Atmosphere: A continuous flow of an inert gas, such as helium or nitrogen, is maintained through the pyrolyzer to ensure an oxygen-free environment for pyrolysis studies. For combustion studies, a controlled flow of air or an oxygen/inert gas mixture is used.

4.2.3. Gas Chromatography (GC)

-

Injector: The volatile decomposition products are swept from the pyrolyzer directly into the GC injector, which is maintained at a high temperature (e.g., 300°C) to prevent condensation.

-

Column: A capillary column with a suitable stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is used to separate the complex mixture of decomposition products.

-

Oven Program: A temperature-programmed oven is used to elute the separated compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).

4.2.4. Mass Spectrometry (MS)

-

Ionization: Electron ionization (EI) is commonly used to generate characteristic mass spectra of the eluted compounds.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Identification: The identification of the decomposition products is achieved by comparing their mass spectra with reference spectra in a database (e.g., NIST/Wiley library) and by analyzing their fragmentation patterns.

Signaling Pathways and Logical Relationships

The term "signaling pathways" is more relevant to biological systems. In the context of thermal decomposition, we can visualize the logical progression of product formation.

Logical Progression of Debromination

Caption: Stepwise debromination of tetrabromobiphenyl.

Conclusion

The thermal decomposition of 3,3',5,5'-Tetrabromo-1,1'-biphenyl primarily proceeds through debromination to form a series of lower brominated biphenyls and bromobenzenes under pyrolytic conditions. In the presence of oxygen, there is a significant potential for the formation of toxic polybrominated dibenzofurans. While the general pathways are understood, there is a notable lack of specific quantitative data for this particular PBB congener in the scientific literature. Further research employing rigorous analytical techniques such as Py-GC/MS is necessary to fully characterize the product distribution under various thermal stress conditions. This knowledge is essential for accurate risk assessment and the development of safe disposal and remediation technologies for materials containing this and other PBBs.

References

Historical Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods for 3,3',5,5'-tetrabromo-1,1'-biphenyl, a symmetrically substituted polyhalogenated biphenyl. The document provides a detailed overview of plausible historical synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl belongs to the class of polybrominated biphenyls (PBBs), a group of compounds that have been utilized as flame retardants. The specific substitution pattern of this molecule makes its synthesis a topic of interest in the study of aromatic chemistry and coupling reactions. Historically, the formation of the biphenyl core has been achieved through various methods, primarily relying on classical coupling reactions. This guide will focus on two prominent historical methods: the Ullmann reaction and the Gomberg-Bachmann reaction.

Core Synthesis Methodologies

The historical synthesis of 3,3',5,5'-tetrabromo-1,1'-biphenyl can be primarily approached through two classical named reactions that were instrumental in the formation of aryl-aryl bonds before the advent of modern cross-coupling chemistry.

The Ullmann Reaction

The Ullmann reaction, discovered by Fritz Ullmann in the early 20th century, is a cornerstone of classical biaryl synthesis. The reaction involves the copper-promoted coupling of two aryl halide molecules. For the synthesis of a symmetrical biphenyl like 3,3',5,5'-tetrabromo-1,1'-biphenyl, the self-coupling of a 1,3,5-tri-substituted benzene derivative is a logical and historically relevant approach.

This protocol is based on the principles of the classical Ullmann reaction and is a plausible historical method for the synthesis of 3,3',5,5'-tetrabromo-1,1'-biphenyl.

Reaction Scheme:

Materials:

-

1,3-Dibromo-5-iodobenzene

-

Copper bronze (activated)

-

Sand (optional, as a heat transfer medium)

Procedure:

-

Activation of Copper Bronze: The copper bronze is activated by washing with a dilute solution of iodine in acetone, followed by washing with hydrochloric acid and then acetone to remove any surface oxides. The activated copper is then dried under vacuum.

-

Reaction Setup: In a dry, heavy-walled glass tube or a small flask equipped with a reflux condenser, 1,3-dibromo-5-iodobenzene and an excess of activated copper bronze are intimately mixed. For high-temperature reactions, the flask can be partially filled with sand to ensure even heat distribution.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250 °C. The reaction is maintained at this temperature for several hours. The progress of the reaction can be monitored by the change in color of the reaction mixture.

-

Work-up and Purification: After cooling, the solid reaction mass is extracted with a suitable organic solvent, such as toluene or xylene. The copper and copper salts are removed by filtration. The filtrate is then washed with a dilute acid solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield crystalline 3,3',5,5'-tetrabromo-1,1'-biphenyl.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,3-Dibromo-5-iodobenzene |

| Promoter | Activated Copper Bronze |

| Temperature | 200-250 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 40-60% |

| Purification | Recrystallization |

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction, developed in the 1920s, provides another classical route to biaryl compounds. This reaction involves the base-promoted coupling of an aryl diazonium salt with an aromatic compound. For the synthesis of 3,3',5,5'-tetrabromo-1,1'-biphenyl, a plausible approach involves the diazotization of 3,5-dibromoaniline and its subsequent reaction with 1,3,5-tribromobenzene.

This protocol outlines a plausible historical synthesis based on the principles of the Gomberg-Bachmann reaction.

Reaction Scheme:

Materials:

-

3,5-Dibromoaniline

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

1,3,5-Tribromobenzene

-

Sodium hydroxide

-

An organic solvent (e.g., benzene or toluene)

Procedure:

-

Diazotization: 3,5-Dibromoaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A cold aqueous solution of sodium nitrite is then added dropwise with stirring, maintaining the temperature below 5 °C. The completion of the diazotization is checked with starch-iodide paper.

-

Coupling Reaction: In a separate flask, 1,3,5-tribromobenzene is dissolved in an organic solvent. A solution of sodium hydroxide is added, and the mixture is vigorously stirred to create an emulsion. The freshly prepared, cold diazonium salt solution is then added slowly to this mixture.

-

Reaction Conditions: The reaction is typically carried out at a low temperature initially (0-10 °C) and then allowed to warm to room temperature. The reaction mixture is stirred for several hours to allow for the evolution of nitrogen gas to cease.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 3,5-Dibromoaniline, 1,3,5-Tribromobenzene |

| Reagents | Sodium Nitrite, HCl, NaOH |

| Temperature | 0-25 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 20-40% |

| Purification | Column Chromatography/Recrystallization |

Logical Workflow for Synthesis Selection

The choice between these historical methods would have depended on the availability of starting materials and the desired scale of the synthesis.

Conclusion

The historical synthesis of 3,3',5,5'-tetrabromo-1,1'-biphenyl likely relied on robust and well-established, albeit often low-yielding, methodologies such as the Ullmann and Gomberg-Bachmann reactions. These methods, while largely superseded by more efficient modern catalytic cross-coupling reactions, represent foundational techniques in the art of organic synthesis. Understanding these historical approaches provides valuable context for the evolution of synthetic chemistry and can still offer insights into the construction of complex aromatic molecules. This guide provides a framework for comprehending and potentially replicating these classical transformations for academic or research purposes.

An In-depth Technical Guide to 3,3',5,5'-Tetrabromo-1,1'-biphenyl: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-Tetrabromo-1,1'-biphenyl, a halogenated aromatic compound with applications in organic synthesis and materials science. This document details the key physicochemical properties of the molecule and presents a representative synthetic protocol for its preparation based on established chemical principles. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl, identified by the CAS number 16400-50-3, is a polybrominated biphenyl derivative.[1] Its structure, featuring a biphenyl core with bromine atoms at the 3, 3', 5, and 5' positions, imparts specific chemical properties that make it a useful intermediate in the synthesis of more complex molecules.[2] This guide focuses on the fundamental aspects of this compound, including its synthesis and key data.

Physicochemical Properties

A summary of the key quantitative data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₄ | [1] |

| Molecular Weight | 469.79 g/mol | [1] |

| CAS Number | 16400-50-3 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 185-190 °C | [3] |

| Boiling Point | 401.8 °C at 760 mmHg | |

| Density | 2.14 g/cm³ |

First Reported Synthesis and Discovery

While the initial discovery of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is not prominently documented in readily available literature, its synthesis can be achieved through established methods of biphenyl formation. The Ullmann reaction, a classic method for the synthesis of symmetrical biaryls, provides a logical and effective route.[4][5][6] This reaction, first reported by Fritz Ullmann in 1901, involves the copper-promoted coupling of two aryl halide molecules.[6] Given the substitution pattern of the target molecule, a plausible precursor for its synthesis via the Ullmann reaction is 1,3,5-tribromobenzene.

Experimental Protocol: Ullmann Coupling for the Synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl

The following is a representative experimental protocol for the synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl based on the principles of the Ullmann reaction.

Reaction Scheme:

Materials:

-

1,3,5-Tribromobenzene

-

Activated Copper powder

-

High-boiling point solvent (e.g., Dimethylformamide - DMF, or sand for solvent-free conditions)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add 1,3,5-tribromobenzene and a stoichiometric excess of activated copper powder.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 200-250°C. The reaction can be carried out in a high-boiling point solvent like DMF or neat (solvent-free) by heating in a sand bath. The mixture is stirred vigorously under an inert atmosphere for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled to room temperature. The solid is then treated with a suitable solvent (e.g., toluene or dichloromethane) and filtered to remove the copper and copper salts. The filtrate is then washed with dilute acid (e.g., 1M HCl) followed by water and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield 3,3',5,5'-Tetrabromo-1,1'-biphenyl as a solid.

Expected Characterization:

The purified product can be characterized by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3,3',5,5'-Tetrabromo-1,1'-biphenyl via the Ullmann coupling reaction.

References

The Environmental Fate and Persistence of 3,3',5,5'-Tetrabromo-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl, also known as PBB-77, is a specific congener of the polybrominated biphenyls (PBBs) class of compounds. PBBs are synthetic chemicals that were historically used as flame retardants in a variety of consumer and industrial products. Due to their chemical stability and resistance to degradation, PBBs, including PBB-77, have become persistent organic pollutants (POPs) of significant environmental concern. Their lipophilic nature facilitates their accumulation in fatty tissues of living organisms, leading to biomagnification through the food chain. This technical guide provides a comprehensive overview of the environmental fate and persistence of PBB-77, including its physicochemical properties, degradation pathways, and bioaccumulation potential, supported by detailed experimental methodologies and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties for 3,3',5,5'-Tetrabromo-1,1'-biphenyl are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₆Br₄ | [1] |

| Molecular Weight | 469.79 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 185-190 °C | |

| Boiling Point | 401.8 °C at 760 mmHg | [1] |

| Vapor Pressure | 2.67 x 10⁻⁶ mmHg at 25°C | [1] |

| Log K_ow (Octanol-Water Partition Coefficient) | 6.39 | [2] |

| Water Solubility | Data not available | |

| Soil Organic Carbon-Water Partitioning Coefficient (Log K_oc) | Estimated to be high due to high Log K_ow |

Note: Specific experimental data for water solubility and K_oc for PBB-77 are limited. However, its high Log K_ow value suggests very low water solubility and strong adsorption to soil organic matter.

Environmental Fate and Persistence

The persistence of PBB-77 in the environment is a result of its resistance to various degradation processes. This section details the known information regarding its transformation in different environmental compartments.

Photodegradation

Photodegradation, or the breakdown of chemicals by light, is a potential environmental fate pathway for PBBs. The primary mechanism of photodegradation for polybrominated diphenyl ethers (PBDEs), which are structurally similar to PBBs, is reductive debromination, involving the successive loss of bromine atoms.[3] This process can lead to the formation of lower brominated, and potentially more mobile, congeners. Intramolecular cyclization to form polybrominated dibenzofurans has also been observed.[3]

A general protocol for assessing the photodegradation of PBB-77 in an aqueous environment can be adapted from studies on similar compounds.[3][4][5][6]

-

Preparation of Test Solutions: A stock solution of PBB-77 is prepared in a suitable organic solvent (e.g., acetone) and spiked into purified water to achieve the desired test concentration. The use of photosensitizers like riboflavin can be included to simulate natural water conditions.[7]

-

Irradiation: The test solutions are placed in quartz tubes or a photoreactor and exposed to a light source that mimics natural sunlight (e.g., a xenon lamp or a mercury lamp with appropriate filters).[6] Control samples are kept in the dark to account for any abiotic degradation not induced by light.

-

Sampling: Aliquots of the test and control solutions are collected at predetermined time intervals.

-

Sample Analysis: The concentration of PBB-77 and its potential photoproducts in the samples is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of PBB-77 against time. The formation and decline of degradation products are also monitored to elucidate the degradation pathway.

Biodegradation

Biodegradation involves the breakdown of organic compounds by microorganisms. PBBs are generally resistant to aerobic biodegradation, but some microbial degradation has been observed, particularly under anaerobic conditions. Studies on the structurally similar 3,3',4,4'-tetrachlorobiphenyl (PCB-77) have shown that certain bacterial strains, such as Pseudomonas aeruginosa, can degrade it.[8][9][10][11] The degradation efficiency can be influenced by the presence of co-substrates and inducers.[9][10]

A typical experimental setup to evaluate the biodegradation of PBB-77 in soil or sediment slurries is described below.[8][9][10][11]

-

Microcosm Setup: Microcosms are prepared using soil or sediment samples from a relevant environment. The samples are spiked with a known concentration of PBB-77.

-

Incubation Conditions: Separate sets of microcosms are incubated under aerobic and anaerobic conditions. Anaerobic conditions can be established by purging the headspace with an inert gas like nitrogen. The microcosms are incubated at a constant temperature in the dark.

-

Sampling: Sub-samples of the soil/sediment slurry are collected at various time points over an extended period.

-

Extraction and Analysis: PBB-77 and its potential metabolites are extracted from the samples using appropriate solvents and analyzed by GC-MS or a similar analytical technique.

-

Data Analysis: The disappearance of the parent compound and the appearance of metabolites are monitored over time to determine the biodegradation rate and pathway.

Bioaccumulation and Bioconcentration

Due to its high lipophilicity (indicated by a high Log K_ow), PBB-77 has a strong tendency to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF) is a key parameter used to quantify this potential.

The OECD 305 guideline describes a flow-through fish test to determine the BCF of a chemical.[12][13]

-

Test Organisms: A suitable fish species, such as rainbow trout or fathead minnow, is selected.

-

Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of PBB-77 in a flow-through system for a defined period (e.g., 28 days). The concentration of PBB-77 in the water is monitored regularly.

-

Depuration Phase (Elimination): After the exposure phase, the fish are transferred to clean, flowing water and held for a depuration period.

-

Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

-

Analysis: The concentration of PBB-77 in the fish tissue (whole body or specific organs) and water is determined.

-

BCF Calculation: The BCF is calculated as the ratio of the concentration of PBB-77 in the fish at steady-state to the concentration in the water.

Signaling Pathways and Mechanisms of Toxicity

PBBs, including PBB-77, are known to exert toxic effects through various mechanisms, including endocrine disruption and the induction of oxidative stress.

Endocrine Disruption

PBBs can interfere with the endocrine system, particularly thyroid hormone regulation.[14] The structural similarity of some PBB metabolites to thyroid hormones allows them to bind to thyroid hormone receptors and transport proteins, potentially disrupting normal thyroid function.[14]

Oxidative Stress

Exposure to PBB-77 has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products.[15] This can lead to cellular damage and has been implicated in the tumor-promoting activities of some PCBs.[15]

Visualizations

Experimental Workflow for Environmental Fate Assessment

Caption: A generalized workflow for assessing the environmental fate of PBB-77.

PBB-77 Induced Oxidative Stress Signaling Pathway

Caption: A simplified diagram of PBB-77 inducing oxidative stress.[15][16]

Conclusion

3,3',5,5'-Tetrabromo-1,1'-biphenyl is a persistent and bioaccumulative compound. Its resistance to degradation, coupled with its lipophilic nature, contributes to its long-term presence in the environment and accumulation in biota. While data on this specific congener is somewhat limited, studies on structurally similar PBBs and PCBs provide valuable insights into its likely environmental behavior. Further research is warranted to fully elucidate the degradation pathways and to determine key quantitative parameters such as water solubility and bioconcentration factors for PBB-77. Understanding the environmental fate of this and other PBB congeners is crucial for assessing their ecological risks and for developing strategies for the remediation of contaminated sites.

References

- 1. innospk.com [innospk.com]

- 2. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Investigation of photodegradation products generated after UV-irradiation of five polybrominated diphenyl ethers using photo solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the Photodegradation of PBDEs in Water by UV-LED Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Photodegradation of bisphenol A and related compounds under natural-like conditions in the presence of riboflavin: kinetics, mechanism and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. PCB-77 biodegradation potential of biosurfactant producing bacterial isolates recovered from contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Exposures, Mechanisms, and Impacts of Endocrine-Active Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROLE OF OXIDATIVE STRESS IN THE PROMOTING ACTIVITIES OF PCBS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Toxicological Profile of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (BB-80)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrabromo-1,1'-biphenyl (also known as PBB-80) is a member of the polybrominated biphenyl (PBB) class of compounds. PBBs are recognized as persistent environmental pollutants due to their chemical stability and lipophilic nature, which leads to bioaccumulation in organisms.[1] Historically used as flame retardants, their production has been largely phased out due to concerns about their toxicity. This technical guide provides a comprehensive overview of the current toxicological data available for 3,3',5,5'-Tetrabromo-1,1'-biphenyl, focusing on key toxicological endpoints, underlying mechanisms, and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is presented in the table below.

| Property | Value |

| CAS Number | 16400-50-3 |

| Molecular Formula | C₁₂H₆Br₄ |

| Molecular Weight | 469.79 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | 185-190 °C |

Toxicological Data

Current toxicological data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl is primarily derived from in vivo studies using zebrafish and in vitro assays. Data from mammalian studies on this specific congener is limited; however, information from related PBBs provides some insight into its potential toxicity.

Acute, Subchronic, and Chronic Toxicity

Developmental and Immunotoxicity in Zebrafish

A key study investigated the developmental and immunotoxic effects of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (BB-80) and its hydroxylated metabolite (OH-BB-80) in zebrafish (Danio rerio) embryos and larvae.[1][3]

Developmental Toxicity:

Exposure to BB-80 and OH-BB-80 resulted in developmental toxicity, as summarized in the table below.

| Endpoint | Concentration | Observation |

| Hatching Rate | 10 µg/L | Inhibition of larval hatching |

| Survival Rate | 10 µg/L | Negative changes in survival |

| Malformation Rate | 1, 3, 10 µg/L | Dose-dependent increase in malformations |

| Heart Rate | 10 µg/L | Negative changes in heart rate |

| Swim Bladder Development | 10 µg/L | Negative changes in swim bladder status |

Immunotoxicity:

BB-80 and its metabolite were found to be immunotoxic, inducing oxidative stress and inflammation.

| Endpoint | Concentration | Observation |

| Reactive Oxygen Species (ROS) | 10 µg/L | Significantly up-regulated |

| Reactive Nitrogen Species (RNS) | 10 µg/L | Significantly up-regulated |

| Antioxidant Enzyme System | 10 µg/L | Activated |

| Inflammatory Cytokines (mRNA) | 3, 10 µg/L | Significantly increased IL-1β, IL-6, IL-8, and TNF-α |

Carcinogenicity

Specific carcinogenicity studies on 3,3',5,5'-Tetrabromo-1,1'-biphenyl are not available. However, the National Toxicology Program (NTP) has conducted studies on commercial PBB mixtures like Firemaster FF-1®.[4] These studies provide some evidence of the carcinogenic potential of PBB mixtures in rats and mice. Studies on other brominated flame retardants, such as tetrabromobisphenol A (TBBPA), have also been conducted by the NTP.[5][6]

Neurotoxicity

The neurotoxic potential of 3,3',5,5'-Tetrabromo-1,1'-biphenyl has been investigated in zebrafish larvae.[7] This research suggests that exposure can lead to behavioral effects. However, detailed neurotoxicity data from mammalian studies are currently lacking.

Metabolism and Excretion (ADME)

Specific absorption, distribution, metabolism, and excretion (ADME) studies for 3,3',5,5'-Tetrabromo-1,1'-biphenyl are not well-documented in publicly available literature. General studies on PBBs indicate that they are lipophilic and tend to bioaccumulate.[1] Studies on other brominated compounds, like tetrabromobisphenol A, show rapid absorption, metabolism, and excretion, primarily through feces.[8][9]

Signaling Pathways

The primary signaling pathway implicated in the immunotoxicity of 3,3',5,5'-Tetrabromo-1,1'-biphenyl is the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.[1][3]

TLR4/NF-κB Signaling Pathway

Studies in zebrafish have shown that exposure to BB-80 and its hydroxylated metabolite leads to the upregulation of genes related to the TLR4/NF-κB signaling pathway.[1] Molecular docking studies also suggest that BB-80 and OH-BB-80 can bind to TLR4.[1][10] Activation of this pathway is a key step in the innate immune response and can lead to the production of pro-inflammatory cytokines.

Caption: TLR4/NF-κB signaling pathway activated by 3,3',5,5'-Tetrabromo-1,1'-biphenyl.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of toxicological findings.

Zebrafish Developmental and Immunotoxicity Assay

This protocol is adapted from the study by Yuan et al. (2025).[1]

1. Animal Husbandry and Embryo Collection:

-

Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions (28°C, 14:10 light:dark cycle).

-

Embryos are collected after natural spawning and staged according to standard procedures.

2. Exposure Protocol:

-

Healthy, fertilized embryos are selected at 2 hours post-fertilization (hpf).

-

Embryos are exposed to various concentrations of 3,3',5,5'-Tetrabromo-1,1'-biphenyl (e.g., 0, 1, 3, and 10 µg/L) in multi-well plates. A solvent control (e.g., DMSO) is also included.[1]

-

The exposure solution is renewed daily.

3. Developmental Toxicity Assessment:

-

Endpoints such as hatching rate, survival rate, malformation rate, heart rate, and swim bladder development are monitored at specific time points (e.g., 24, 48, 72, 96 hpf).[1][11]

4. Immunotoxicity Assessment:

-

Oxidative Stress Markers: At the end of the exposure period, larvae are collected and homogenized. Levels of ROS and RNS, and the activity of antioxidant enzymes are measured using commercially available kits.[1]

-

Gene Expression Analysis: Total RNA is extracted from larvae, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and key components of the TLR4/NF-κB pathway.[1][12]

Caption: Experimental workflow for zebrafish developmental and immunotoxicity assessment.

TLR4/NF-κB Pathway Activation Assay

This protocol provides a general framework for assessing the activation of the TLR4/NF-κB pathway in vitro.

1. Cell Culture and Treatment:

-

A suitable cell line expressing TLR4 (e.g., HEK293-TLR4 or macrophage-like cells) is cultured under standard conditions.

-

Cells are treated with various concentrations of 3,3',5,5'-Tetrabromo-1,1'-biphenyl for a specified duration. Positive (e.g., lipopolysaccharide - LPS) and negative (vehicle) controls are included.

2. NF-κB Activation Assessment:

-

Reporter Gene Assay: Cells can be transiently or stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP). NF-κB activation is quantified by measuring the reporter gene activity.

-

Western Blotting: Cell lysates are analyzed by Western blotting to detect the phosphorylation of key signaling proteins (e.g., IKK, IκBα) or the nuclear translocation of NF-κB subunits (p65).

-

Immunofluorescence: Cells are fixed and stained with antibodies against NF-κB subunits to visualize their subcellular localization (cytoplasmic vs. nuclear) using fluorescence microscopy.

3. Cytokine Production Measurement:

-

The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) secreted into the cell culture medium is measured by Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion

The available toxicological data for 3,3',5,5'-Tetrabromo-1,1'-biphenyl, primarily from zebrafish studies, indicate a potential for developmental and immunotoxicity, mediated at least in part through the TLR4/NF-κB signaling pathway. However, a significant data gap exists regarding its toxicity profile in mammalian systems, including acute, subchronic, and chronic toxicity, as well as its carcinogenic and neurotoxic potential. Further research is warranted to fully characterize the toxicological properties of this compound and to conduct a comprehensive risk assessment for human health and the environment. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for future investigations in this area.

References

- 1. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Threshold of Toxicological Concern for prenatal developmental toxicity in rats and rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]